molecular formula C8H5ClN2 B11916454 4-Chloro-5-vinylnicotinonitrile

4-Chloro-5-vinylnicotinonitrile

Cat. No.: B11916454
M. Wt: 164.59 g/mol
InChI Key: IAOCPQXAWJXUKZ-UHFFFAOYSA-N
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Description

4-Chloro-5-vinylnicotinonitrile is an organic compound with the molecular formula C8H5ClN2. It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 4-position and a vinyl group at the 5-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-vinylnicotinonitrile typically involves the chlorination and vinylation of nicotinonitrile derivatives. One common method includes the reaction of 4-chloronicotinonitrile with acetylene under specific conditions to introduce the vinyl group at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and vinylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-vinylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-5-vinylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and specialty chemicals .

Mechanism of Action

The mechanism of action of 4-Chloro-5-vinylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-vinylnicotinonitrile is unique due to the combined presence of both chlorine and vinyl groups, which confer distinct chemical reactivity and potential biological activities. This dual substitution pattern makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C8H5ClN2

Molecular Weight

164.59 g/mol

IUPAC Name

4-chloro-5-ethenylpyridine-3-carbonitrile

InChI

InChI=1S/C8H5ClN2/c1-2-6-4-11-5-7(3-10)8(6)9/h2,4-5H,1H2

InChI Key

IAOCPQXAWJXUKZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN=CC(=C1Cl)C#N

Origin of Product

United States

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